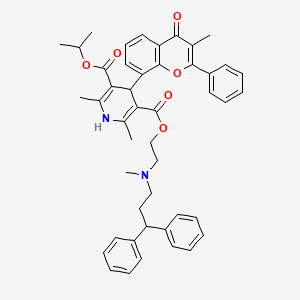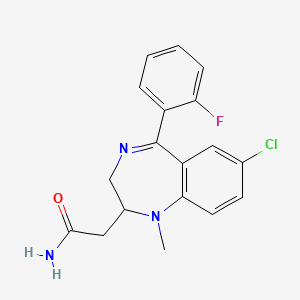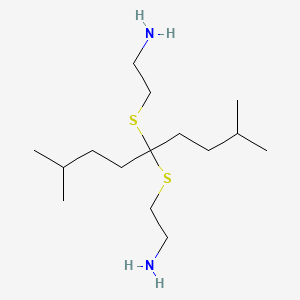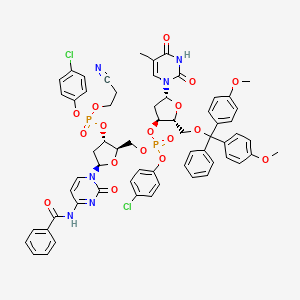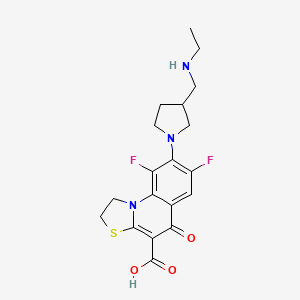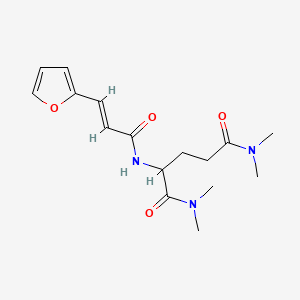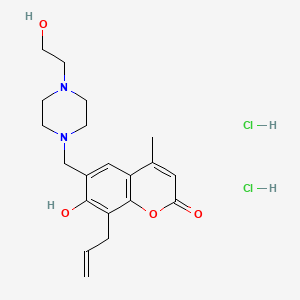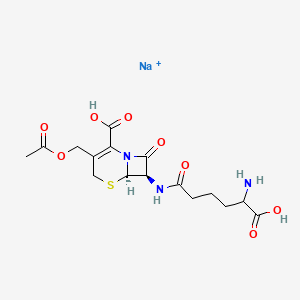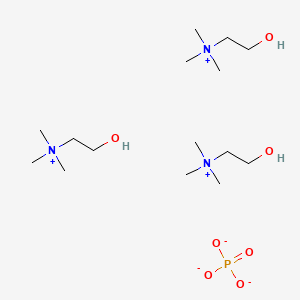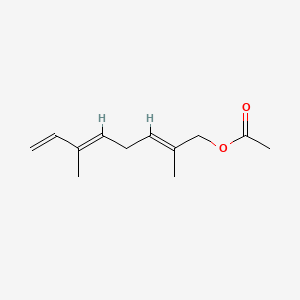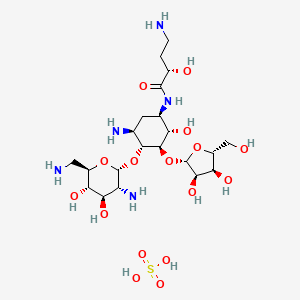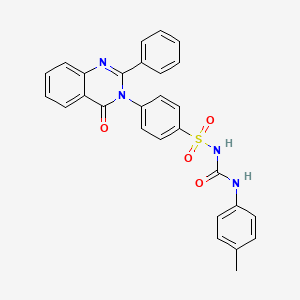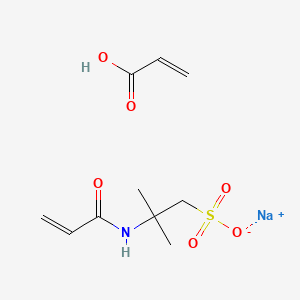
Unii-1dxe3F3ozx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-1dxe3F3ozx: sodium acrylate/sodium acryloyldimethyltaurate copolymer (4000000 MW) , is a high molecular weight polymer. This compound is commonly used in various industrial and pharmaceutical applications due to its unique properties, such as high viscosity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of sodium acrylate/sodium acryloyldimethyltaurate copolymer involves the polymerization of sodium acrylate and sodium acryloyldimethyltaurate monomers. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of a high molecular weight polymer .
Industrial Production Methods: : Industrial production of this copolymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The resulting polymer is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : Sodium acrylate/sodium acryloyldimethyltaurate copolymer primarily undergoes polymerization reactions. It can also participate in cross-linking reactions to form hydrogels, which are used in various applications .
Common Reagents and Conditions: : The polymerization of sodium acrylate and sodium acryloyldimethyltaurate typically requires initiators such as potassium persulfate and cross-linking agents like N,N’-methylenebisacrylamide. The reaction is carried out at elevated temperatures (around 60-70°C) and under inert atmosphere to prevent unwanted side reactions .
Major Products: : The major product of these reactions is the high molecular weight copolymer, which can be further processed into various forms such as powders, gels, or films depending on the intended application .
Scientific Research Applications
Chemistry: : In chemistry, this copolymer is used as a thickening agent and stabilizer in various formulations. It is also used in the synthesis of hydrogels for drug delivery systems .
Biology: : In biological research, sodium acrylate/sodium acryloyldimethyltaurate copolymer is used in the preparation of bio-compatible hydrogels for tissue engineering and regenerative medicine .
Medicine: : In the medical field, this copolymer is used in topical formulations for its ability to form a protective barrier on the skin. It is also used in wound dressings and other medical devices .
Industry: : Industrial applications of this copolymer include its use as a thickening agent in personal care products, adhesives, and coatings. It is also used in water treatment processes to remove impurities .
Mechanism of Action
The mechanism of action of sodium acrylate/sodium acryloyldimethyltaurate copolymer involves its ability to form a three-dimensional network through cross-linking. This network can trap water and other molecules, making it an effective thickening and stabilizing agent. The copolymer interacts with various molecular targets through hydrogen bonding and electrostatic interactions, which contribute to its unique properties .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other high molecular weight polymers such as polyacrylamide, polyvinyl alcohol, and polyethylene glycol .
Uniqueness: : Sodium acrylate/sodium acryloyldimethyltaurate copolymer is unique due to its high molecular weight and the presence of both acrylate and acryloyldimethyltaurate units. This combination provides the copolymer with enhanced viscosity and stability compared to other polymers .
Properties
CAS No. |
77019-71-7 |
|---|---|
Molecular Formula |
C10H16NNaO6S |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;prop-2-enoic acid |
InChI |
InChI=1S/C7H13NO4S.C3H4O2.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3(4)5;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI Key |
ZSIKSEYZLYLBCQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.C=CC(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


